molecular formula C15H14F3NO3 B3276547 4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid CAS No. 64321-90-0

4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid

Cat. No. B3276547
CAS RN: 64321-90-0
M. Wt: 313.27 g/mol
InChI Key: HLKIPILMJXNECU-UHFFFAOYSA-N
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Description

“4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid” is a chemical compound with the molecular formula C15H14F3NO3 and a molecular weight of 313.27 . It is a heterocyclic building block .


Synthesis Analysis

The synthesis of this compound or its derivatives might involve multi-step reactions . For instance, Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, could be a potential method for its synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6F3NO3/c12-11(13,14)7-3-1-2-5-8(7)15-4-6(9(5)16)10(17)18/h1-4H,(H,15,16)(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual structural formula.


Chemical Reactions Analysis

The compound’s reactivity could be influenced by various factors, including its functional groups and the conditions under which it is stored or used. For instance, boronic acids, which might be present in some derivatives of the compound, have been found to be highly reactive in Suzuki–Miyaura couplings .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 313.27 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It carries the hazard statements H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities, such as its antimicrobial actions . Additionally, the development of new synthetic methods or the optimization of existing ones could also be a focus of future research.

properties

IUPAC Name

2-(2-methylpropyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c1-7(2)6-10-11(14(21)22)13(20)8-4-3-5-9(12(8)19-10)15(16,17)18/h3-5,7H,6H2,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKIPILMJXNECU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=O)C2=C(N1)C(=CC=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 2
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 3
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 4
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 5
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Reactant of Route 6
4-Hydroxy-2-isobutyl-8-(trifluoromethyl)quinoline-3-carboxylic acid

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